molecular formula C16H22N4O B1241982 1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- CAS No. 272769-49-0

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-

Cat. No.: B1241982
CAS No.: 272769-49-0
M. Wt: 286.37 g/mol
InChI Key: KXSIHXHEHABEJX-UHFFFAOYSA-N
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Scientific Research Applications

A-620223 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Preparation Methods

The synthesis of A-620223 involves the formation of the benzimidazole core structure followed by the introduction of the propylpiperidinyl group. The synthetic route typically includes the following steps:

Industrial production methods for A-620223 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

A-620223 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

A-620223 exerts its effects by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, A-620223 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely on PARP for survival .

Comparison with Similar Compounds

A-620223 is unique among PARP inhibitors due to its specific structure and potency. Similar compounds include:

A-620223 stands out due to its specific chemical structure, which provides high potency and selectivity for PARP inhibition.

Properties

IUPAC Name

2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSIHXHEHABEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181726
Record name A-620223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272769-49-0
Record name A-620223
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272769490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-620223
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name A-620223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-620223
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01FPW436S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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